

Comparative Mechanism of Action Studies: 6-Nitro-1H-indole-2-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *6-nitro-1H-indole-2-carboxylic Acid*

Cat. No.: B082490

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Derivatives of **6-nitro-1H-indole-2-carboxylic acid** and its structural isomers represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data and detailed protocols for key assays.

Enzyme Inhibition

Derivatives of nitro-indole-2-carboxylic acids have been identified as potent inhibitors of several key enzymes implicated in various diseases. The mechanism of inhibition often involves chelation of metal ions in the enzyme's active site or allosteric binding that induces conformational changes.

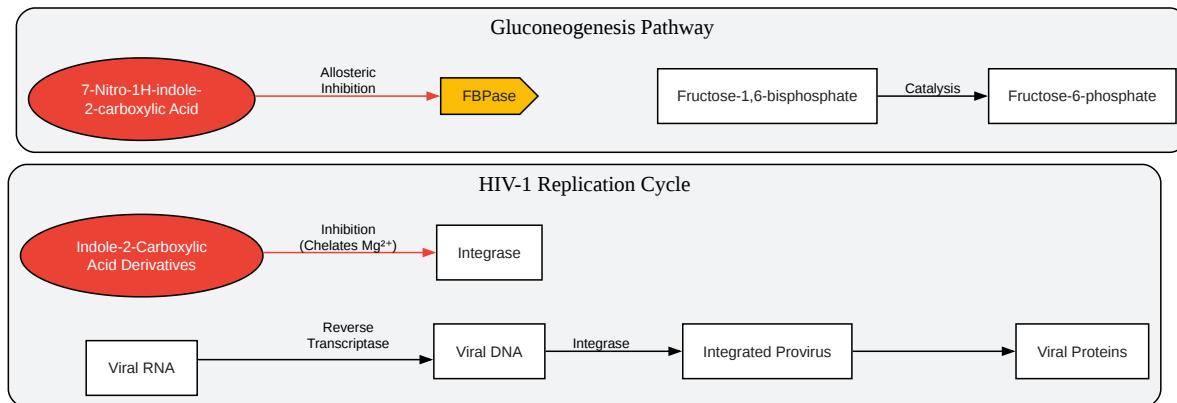
Comparative Inhibitory Activity

The following table summarizes the *in vitro* inhibitory activities of various nitro-indole-2-carboxylic acid derivatives against different enzyme targets.

Compound Class	Target Enzyme	Derivative/Compound	Activity (IC ₅₀ /K _i)	Reference
5-Nitroindole-2-carboxylic acid	HIV-1 Integrase	Optimized derivative	3.11 μM (IC ₅₀)	[1]
7-Nitro-1H-indole-2-carboxylic acid	Fructose-1,6-bisphosphatase (FBPase)	Potent inhibitor	0.99 μM (IC ₅₀)	[1][2]
6-Acetamido-indole-2-carboxylic acid	IDO1 / TDO	Compound 9o-1	1.17 μM (IDO1, IC ₅₀) 1.55 μM (TDO, IC ₅₀)	[3]
Indole-2-carboxamides	EGFR	Compound Va	71 nM (IC ₅₀)	[4]
Indole-2-carboxamides	BRAFV600E	Compounds Va, Ve, Vf, Vg, Vh	77 - 107 nM (IC ₅₀)	[4]
Indole-2-carboxamides	VEGFR-2	-	-	[4]
Dihydroxyindole-carboxamide	HIV-1 Integrase & RNase H	Compound 5	1 - 18 μM (IC ₅₀)	[5]
Indole Schiff base derivatives	Cyclooxygenase-2 (COX-2)	Compound S3	Selectively inhibits COX-2	[6]

Key Signaling Pathways and Mechanisms

The inhibitory actions of these derivatives often interfere with critical cellular signaling pathways.



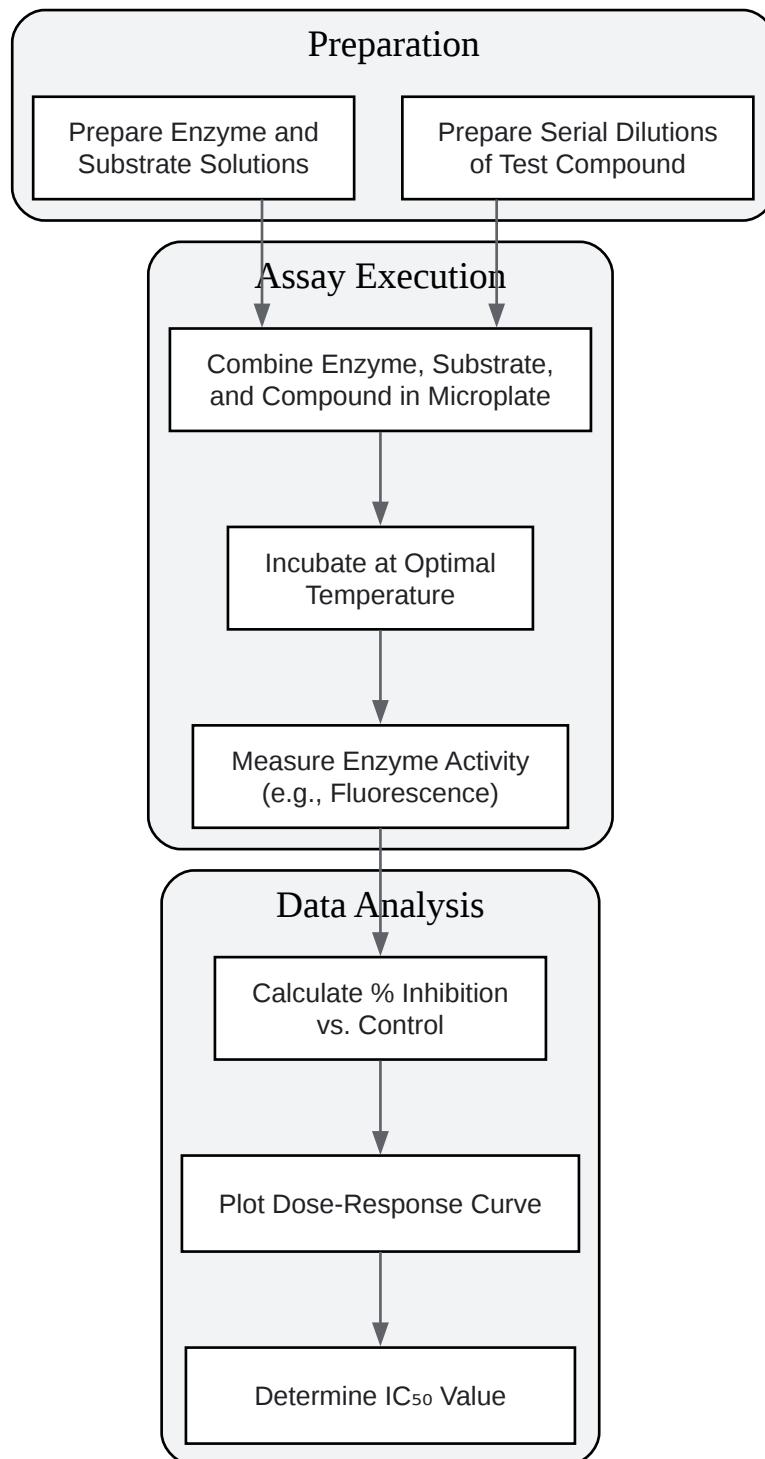
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Caption: Inhibition of HIV-1 Integrase and FBPase.

Experimental Protocols

- Enzyme and Substrate Preparation: The target enzyme (e.g., HIV-1 Integrase, FBPase) is purified and prepared at a specific concentration in a suitable buffer. The corresponding substrate is also prepared in the same buffer.
- Compound Preparation: The test compounds (derivatives of **6-nitro-1H-indole-2-carboxylic acid**) are dissolved in a suitable solvent like DMSO to create a stock solution. This is then serially diluted to a range of concentrations.
- Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are combined in a microplate.
- Incubation and Detection: The reaction mixture is incubated for a specific period at an optimal temperature. The enzyme activity is then measured using an appropriate detection method (e.g., fluorescence, absorbance).

- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC_{50} value is then determined by plotting the percent inhibition against the compound concentration.



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Caption: General workflow for in vitro enzyme inhibition assays.

Antimicrobial and Anticancer Activity

Derivatives of the indole-2-carboxylic acid scaffold have shown significant promise as both antimicrobial and anticancer agents. Their mechanisms often involve the inhibition of essential cellular processes in pathogens or cancer cells.

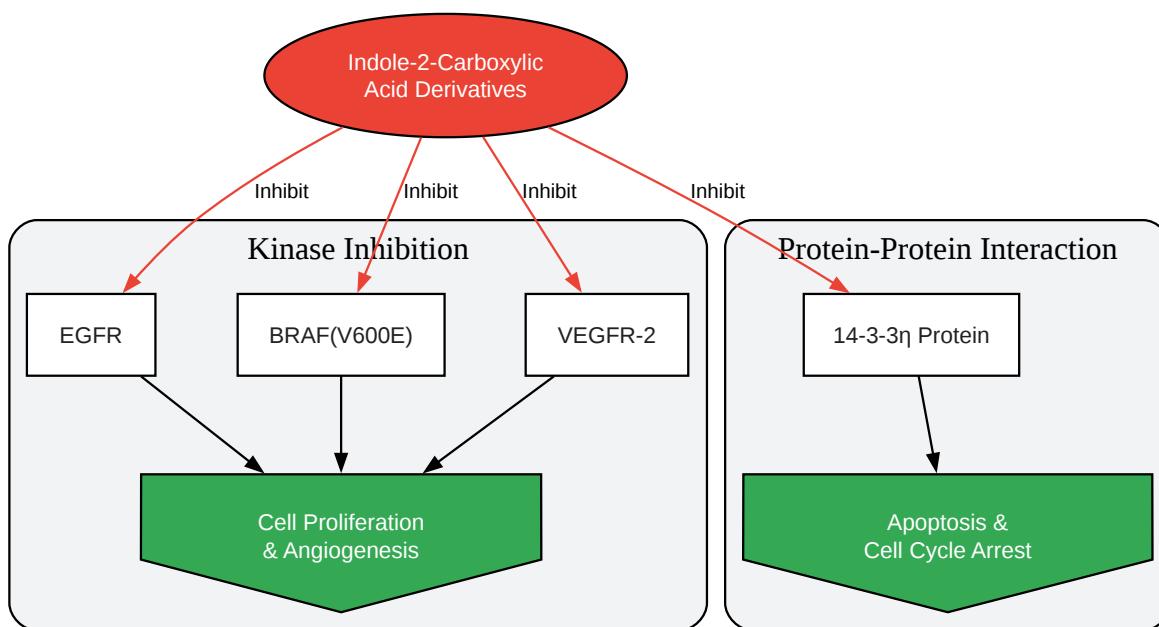
Comparative Antimicrobial and Cytotoxic Activity

The following table summarizes the antimicrobial and anticancer activities of various indole derivatives.

Compound Class	Target Organism/Cell Line	Derivative/Compound	Activity (MIC/GI ₅₀)	Reference
6-Nitroquinolone-3-carboxylic acid	M. tuberculosis H37Rv	Compound 8c	0.08 μM (MIC)	[7]
6-Nitroquinolone-3-carboxylic acid	MDR-TB	Compound 8c	0.16 μM (MIC)	[7]
Synthetic Indole Derivatives	Gram-positive bacteria (MRSA, etc.)	SMJ-2	0.25 - 2 μg/mL (MIC)	[8]
1H-Indole-2-carboxamides	Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29), Epithelial (A-549) Cancer	Compounds Va-i	26 - 86 nM (GI ₅₀)	[4]
1H-Indole-2-carboxylic acid	Liver Cancer (Bel-7402, SMMC-7721, etc.)	Compound C11	Potent inhibition	[9]

Proposed Mechanisms of Action

- Antimycobacterial: Nitro-substituted quinolone carboxylic acids are known to target DNA gyrase, an essential enzyme for bacterial DNA replication.[7]
- Antibacterial (Gram-positive): Synthetic indole derivatives like SMJ-2 have been found to inhibit respiratory metabolism and disrupt membrane potential in multidrug-resistant bacteria. [8]
- Anticancer:
 - Kinase Inhibition: Indole-2-carboxamides have demonstrated potent inhibition of multiple oncogenic kinases such as EGFR, BRAFV600E, and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[4]
 - Targeting 14-3-3 η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3 η protein, leading to cell cycle arrest and apoptosis in liver cancer cells. [9]
 - IDO1/TDO Inhibition: 6-Acetamido-indole-2-carboxylic acid derivatives act as dual inhibitors of IDO1 and TDO, which are key enzymes in tryptophan metabolism and potential targets for cancer immunotherapy.[3]



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Caption: Anticancer mechanisms of indole-2-carboxylic acid derivatives.

Experimental Protocols

- Bacterial Culture: A standardized inoculum of the target bacterium (e.g., *M. tuberculosis*, *MRSA*) is prepared.
- Compound Dilution: The test compound is serially diluted in a suitable broth medium in a microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for bacterial growth.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

- Cell Seeding: Cancer cells (e.g., Panc-1, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI_{50} (concentration for 50% inhibition of cell growth) is determined.

Conclusion

Derivatives of **6-nitro-1H-indole-2-carboxylic acid** and related indole structures are a rich source of biologically active compounds with diverse mechanisms of action. They have demonstrated significant potential as specific enzyme inhibitors and as broad-spectrum antimicrobial and anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics with improved potency and selectivity. Further research, including *in vivo* studies and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential.

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